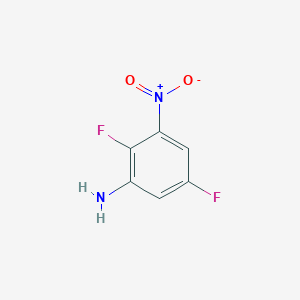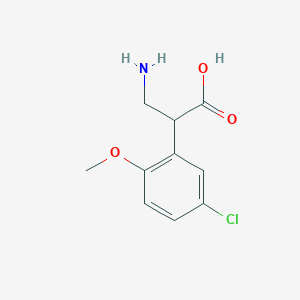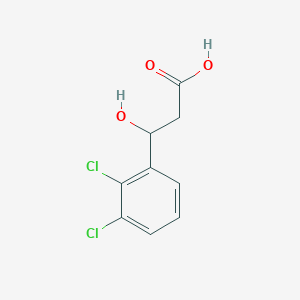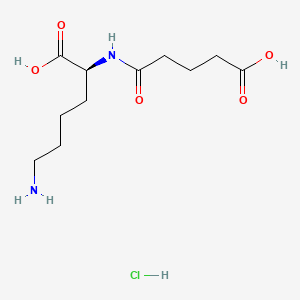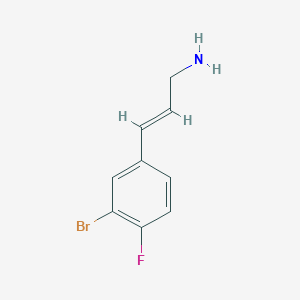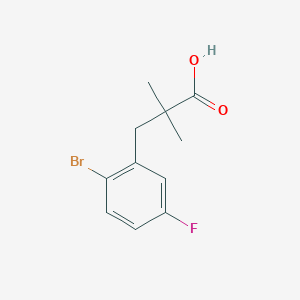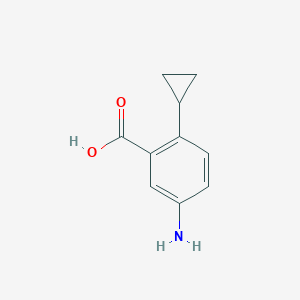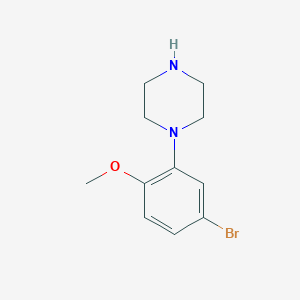
1-(5-Bromo-2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxyphenylpiperazine , is a chemical compound with the following structure:
C11H15BrN2O
This compound features a piperazine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. It has applications in both research and industry due to its unique properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(5-Bromo-2-methoxyphenyl)piperazine. One common method involves the reaction of 5-bromo-2-methoxyaniline with piperazine under appropriate conditions. The bromine atom is introduced via electrophilic aromatic substitution.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield the desired compound. Optimization of reaction conditions, reagent selection, and purification steps are crucial for large-scale production.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxyphenyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, alkoxides) to modify the compound.
Reduction: Reduction of the nitro group (if present) to the corresponding amine can be achieved using reducing agents.
Oxidation: Oxidation of the methoxy group may lead to the corresponding phenol.
Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)piperazine finds applications in various fields:
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates, especially in the context of central nervous system disorders.
Biological Studies: Researchers explore its interactions with receptors, enzymes, and transporters.
Industry: It may be used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could involve binding to receptors, modulating signaling pathways, or affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)piperazine shares similarities with related compounds such as:
- 5-Bromo-2-methoxyaniline
- Piperazine derivatives
Its uniqueness lies in the combination of the bromine atom, methoxy group, and piperazine ring, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
ZJOFYZGLRSDPRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)

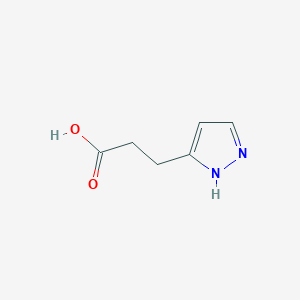
![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
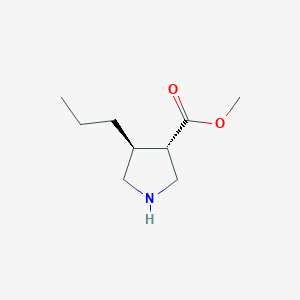

![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
